Cas no 2649075-74-9 (2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene)

2-(2-Isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene is a specialized isocyanate derivative featuring a nitro-substituted aromatic ring and a methoxy functional group. Its molecular structure, incorporating both an isocyanate moiety and electron-withdrawing nitro group, makes it a valuable intermediate in organic synthesis, particularly for the preparation of ureas, carbamates, and polyurethane systems. The compound’s reactivity enables selective crosslinking in polymer applications, while its nitro group enhances compatibility with high-performance coatings and adhesives. The methoxy substituent further modulates solubility and steric effects, facilitating controlled reactions. Suitable for research and industrial use, this compound offers precise functionalization in advanced material development.
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene structure
2649075-74-9 structure
商品名:2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
CAS番号:2649075-74-9
MF:C11H12N2O4
メガワット:236.223982810974
CID:6196532
PubChem ID:165661698

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
    • EN300-1832706
    • 2649075-74-9
    • インチ: 1S/C11H12N2O4/c1-11(2,12-7-14)9-6-8(13(15)16)4-5-10(9)17-3/h4-6H,1-3H3
    • InChIKey: GQBUDPAJNBPHFM-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1C(C)(C)N=C=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 236.07970687g/mol
  • どういたいしつりょう: 236.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 84.5Ų

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1832706-5.0g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
5g
$2858.0 2023-06-02
Enamine
EN300-1832706-10g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
10g
$4236.0 2023-09-19
Enamine
EN300-1832706-2.5g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
2.5g
$1931.0 2023-09-19
Enamine
EN300-1832706-0.5g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
0.5g
$946.0 2023-09-19
Enamine
EN300-1832706-10.0g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
10g
$4236.0 2023-06-02
Enamine
EN300-1832706-5g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
5g
$2858.0 2023-09-19
Enamine
EN300-1832706-0.05g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
0.05g
$827.0 2023-09-19
Enamine
EN300-1832706-0.1g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
0.1g
$867.0 2023-09-19
Enamine
EN300-1832706-1.0g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
1g
$986.0 2023-06-02
Enamine
EN300-1832706-0.25g
2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene
2649075-74-9
0.25g
$906.0 2023-09-19

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene 関連文献

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzeneに関する追加情報

2-(2-Isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene: A Comprehensive Overview

The compound 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene, with the CAS number NO2649075-74-9, is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a methoxy group at the 1-position, a nitro group at the 4-position, and an isocyanate group attached to a propane moiety at the 2-position. The combination of these functional groups makes it a versatile building block for synthesizing advanced materials and intermediates in pharmaceuticals, agrochemicals, and specialty chemicals.

The synthesis of 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene typically involves multi-step reactions, often starting from phenol derivatives. The introduction of the methoxy and nitro groups is achieved through standard aromatic substitution reactions, while the isocyanate group is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

One of the most notable applications of this compound is in the field of polymer science. The isocyanate group reacts with alcohols or amines to form polyurethanes, which are widely used in insulation materials, automotive components, and flexible foams. The presence of the methoxy and nitro groups enhances the reactivity and compatibility of the compound with various substrates, making it an ideal precursor for high-performance polymers. Recent studies have demonstrated that incorporating this compound into polymer formulations can significantly improve their thermal stability and mechanical properties.

In addition to its role in polymer synthesis, NO2649075-74-9 has shown promise in drug discovery. The nitro group is known to exhibit anti-inflammatory and antioxidant properties, while the methoxy group enhances bioavailability. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases and neurodegenerative disorders. Preclinical studies have indicated that derivatives of this compound possess potent anti-inflammatory activity without significant cytotoxicity, making them strong candidates for further development.

The environmental impact of NO2649075-74-9 has also been a subject of recent research. Studies have shown that its degradation products are non-toxic and biodegradable under standard environmental conditions. This makes it a more sustainable alternative to traditional isocyanate-based compounds, which often raise concerns about their persistence in ecosystems. Efforts are underway to optimize its production processes to minimize waste and energy consumption, aligning with global sustainability goals.

In conclusion, NO2649075-74-9, or NO 2649075-74-9, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it an invaluable tool in various industries, from materials science to pharmaceuticals. As research continues to uncover new applications and improve its production methods, this compound will undoubtedly play an even more significant role in shaping the future of chemical innovation.

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